Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate is a complex organic compound characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound features a diethylaminoethyl side chain and a pyridine moiety, which contribute to its unique chemical properties and biological activities. Isoxazoles are of significant interest in medicinal chemistry due to their electron-rich nature and potential therapeutic applications.
This compound falls under the category of isoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Isoxazole derivatives are often synthesized for use in pharmaceuticals and agrochemicals . The classification of isoxazole compounds is based on their structural characteristics and functional groups, which influence their reactivity and biological interactions.
The synthesis of isoxazole derivatives can be achieved through various methods. Common approaches include:
For example, a typical synthesis might involve the reaction of an appropriate carboxylic acid with an amidoxime in the presence of coupling reagents like DCC (dicyclohexylcarbodiimide) under controlled conditions to yield the desired isoxazole derivative. This method offers high yields and purity of the final product with minimal by-products .
The molecular structure of isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular arrangement and functional groups.
Isoxazoles can undergo various chemical reactions that enhance their utility in synthetic chemistry:
For instance, electrophilic aromatic substitution reactions can be facilitated by using strong electrophiles that target the pyridine nitrogen or carbon atoms, leading to diverse functionalized products.
The mechanism of action for isoxazole derivatives often involves their interaction with specific biological targets, including enzymes and receptors. For example:
Experimental studies have demonstrated that modifications on the isoxazole ring can significantly impact potency and selectivity towards these biological targets.
Isoxazole derivatives have broad applications in various scientific fields:
Isoxazole rings represent five-membered heterocyclic systems containing adjacent nitrogen and oxygen atoms, forming a privileged scaffold in contemporary drug design. This structural motif enables diverse molecular interactions with biological targets through hydrogen bonding, π-stacking, and dipole-mediated binding. The electron-rich character of the aromatic isoxazole core facilitates these interactions, while the labile N-O bond allows strategic ring cleavage for further chemical modifications [1]. Approximately 60% of FDA-approved drugs contain nitrogen heterocycles, with isoxazole derivatives prominently featured across multiple therapeutic classes including antibacterials (sulfisoxazole), anticonvulsants (zonisamide), and anti-inflammatory agents (valdecoxib) [3] [9]. The structural versatility of the isoxazole ring permits extensive substitutions at the 3-, 4-, and 5-positions, enabling medicinal chemists to fine-tune pharmacokinetic properties, enhance target selectivity, and optimize metabolic stability [1] [7].
Table 1: Key Molecular Interactions Enabled by Isoxazole Core in Biological Systems
Interaction Type | Structural Feature | Biological Consequence | Example Drug |
---|---|---|---|
Hydrogen Bond Acceptance | Ring nitrogen and oxygen atoms | Enhanced target binding affinity | Sulfisoxazole (antibacterial) |
Dipole-Dipole Interactions | Significant dipole moment (~3.5 D) | Improved positioning in active sites | Zonisamide (anticonvulsant) |
π-Stacking | Electron-deficient aromatic system | Stacking with aromatic amino acid residues | Valdecoxib (COX-2 inhibitor) |
Metabolic Stability | Resistance to oxidative metabolism | Improved half-life | Leflunomide (antirheumatic) |
Synthetic Versatility | Labile N-O bond | Post-synthetic functionalization | Isoxaflutole (herbicide) |
The therapeutic application of isoxazole derivatives began with the discovery of natural products containing this heterocycle, such as ibotenic acid from Amanita mushrooms, which demonstrated neuropharmacological activity [3]. Systematic exploration of 3,5-disubstitution patterns emerged as a strategic approach to optimize bioactivity profiles and overcome limitations of early derivatives. The 1950s marked the introduction of first-generation synthetic isoxazole antibiotics, exemplified by sulfisoxazole, which featured 3,5-disubstitution with aminobenzene sulfonamide and methylisoxazole groups [3]. This compound established the pharmacophore model where the isoxazole ring served as a bioisostere for carboxylic acid-containing drugs, improving membrane permeability while maintaining target affinity [4].
The 1980s-2000s witnessed expansion into central nervous system therapeutics with zonisamide (5-(2-sulfamoylphenyl)isoxazole) for epilepsy, leveraging the isoxazole ring's ability to cross the blood-brain barrier [3]. Parallel developments produced selective COX-2 inhibitors like valdecoxib, where the 3,4-diaryl substitution pattern conferred isoform selectivity. Contemporary research focuses on multi-targeted therapies using strategically functionalized isoxazole cores, particularly in oncology and metabolic diseases [1] [7]. Recent clinical candidates include benzo[d]isoxazole derivatives such as cilofexor (3-{2-[2-chloro-4-({(5R)-5-cyclopropyl-4-[5-fluoro-2-(methylcarbamoyl)phenyl]-5-methyl-4,5-dihydro-1H-imidazol-1-yl}methyl)-5-methoxyphenyl}acetic acid) functioning as potent FXR agonists for non-alcoholic steatohepatitis treatment [7].
Table 2: Evolution of Key 3,5-Disubstituted Isoxazole Therapeutics
Era | Therapeutic Class | Representative Agent | Key Structural Features | Clinical Impact |
---|---|---|---|---|
1950s | Antibacterial | Sulfisoxazole | 3-Aminobenzenesulfonamide, 5-methylisoxazole | First synthetic isoxazole antibiotic |
1980s | Anticonvulsant | Zonisamide | 3-Sulfamoylphenyl, 5-benzisoxazole | Improved blood-brain barrier penetration |
1990s | Anti-inflammatory | Valdecoxib | 3-Phenyl, 4-methyl, 5-(p-sulfonamidophenyl) | COX-2 selectivity |
2000s | Anticancer | Leflunomide metabolite | 3-Cyano-4-oxo-enoate, 5-methylisoxazole | Tyrosine kinase inhibition |
2010s-Present | Metabolic Disease Agents | Cilofexor | Benzo[d]isoxazole core, cyclopropyl linker | FXR agonism for NASH |
The strategic incorporation of 5-(2-(dimethylamino)ethyl) and 3-(2-pyridyl) substituents represents a sophisticated pharmacophore optimization approach to enhance target engagement and drug-like properties. The 2-pyridyl group at position 3 provides a chelating moiety capable of forming coordinate covalent bonds with metal ions in enzymatic active sites, while simultaneously engaging in hydrogen bonding and π-stacking interactions [6]. Computational studies demonstrate that this heteroaromatic system exhibits optimal molecular geometry for binding to kinase domains and neurotransmitter receptors, with bond angles favoring bidentate interactions [6] [7]. The basic dimethylaminoethyl side chain at position 5 introduces a cationic center at physiological pH, enhancing water solubility and creating electrostatic complementarity with anionic membrane components and target proteins [4].
The spacer optimization between the isoxazole core and terminal dimethylamino group employs a two-carbon ethyl chain to balance flexibility and conformational restraint. Molecular dynamics simulations indicate this chain length permits optimal cation-π interactions between the protonated dimethylamino group and the electron-rich pyridyl ring, stabilizing bioactive conformations [7]. The citrate counterion further enhances the physicochemical profile through salt formation, significantly improving aqueous solubility compared to the free base. This counterion selection follows structure-property relationship (SPR) principles where citrate serves as a biocompatible anion with established safety profiles, while providing multiple hydrogen-bonding sites for crystal lattice stabilization [4]. The resulting molecular architecture demonstrates calculated properties aligning with Lipinski's rule of five parameters: molecular weight <500, logP ~2.5, H-bond donors ≤2, H-bond acceptors ≤8, supporting favorable oral bioavailability potential [6].
Table 3: Electronic and Steric Contributions of Key Substituents
Structural Element | Electronic Contribution | Steric Contribution | Biological Role |
---|---|---|---|
3-(2-Pyridyl) | π-Deficient heterocycle (EA = 1.86 eV) | Moderate bulk (molar refractivity = 25.2) | Metal coordination, hydrogen bond acceptance, π-stacking |
5-(2-(Dimethylamino)ethyl) | Strongly basic (calculated pKa = 9.2) | Flexible chain (rotatable bonds = 3) | Membrane penetration enhancement, electrostatic target interactions |
Citrate Counterion | Triacidic (pKa1=3.1, pKa2=4.8, pKa3=6.4) | Tetrahedral geometry | Solubilization, crystal lattice stabilization |
Isoxazole Core | Dipole moment ~3.5 D | Planar conformation | Hydrogen bond acceptance, metabolic stability |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: